(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(3-Chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a Z-configuration at the α,β-unsaturated nitrile core. Its structure comprises:
- 3-Chlorophenyl group: A halogenated aromatic ring contributing steric bulk and moderate electron-withdrawing effects.
- 4-(3-Nitrophenyl)thiazole: A thiazole ring substituted at the 4-position with a 3-nitrophenyl group, enhancing electronic conjugation and introducing strong electron-withdrawing properties.
This compound’s design leverages the thiazole scaffold’s bioisosteric versatility and the acrylonitrile moiety’s reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMUBWSKYLGCE-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring, a nitrile group, and chlorophenyl and nitrophenyl substituents. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Structural Characteristics
The compound can be represented structurally as follows:
- Thiazole Ring: Contributes to various biological activities.
- Acrylonitrile Group: Enhances reactivity and potential interactions with biological targets.
- Substituents: The presence of chlorophenyl and nitrophenyl groups may influence its pharmacological properties.
Synthesis Methods
Several synthetic pathways have been developed for the production of this compound. These methods typically involve:
- Condensation Reactions: Between thiazole derivatives and other electrophiles.
- Cyclization Processes: To form the thiazole ring structure.
- Modification Steps: Allowing for the introduction of various substituents to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs often demonstrate significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation effectively. The compound's structure suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapeutics.
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | Anticancer | 1.61 µg/mL |
| Compound B | Anticancer | 1.98 µg/mL |
| (Z)-3... | Potentially active | TBD |
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities, including antibacterial and antifungal effects. Preliminary studies suggest that this compound may exhibit similar properties, which could be evaluated through minimum inhibitory concentration (MIC) assays against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Electron-Withdrawing Groups: Such as nitro groups enhance cytotoxicity.
- Substituent Positioning: The arrangement of chlorophenyl and nitrophenyl groups significantly impacts activity.
Research indicates that modifications at specific positions can lead to increased potency against cancer cell lines or improved antimicrobial efficacy.
Case Studies
-
Anticancer Evaluation:
- A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that compounds similar to (Z)-3... showed promising results in inhibiting cell growth.
-
Antimicrobial Testing:
- In vitro tests revealed that thiazole-based compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that (Z)-3... could be effective against resistant strains.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
- Nitrile Group : Contributes to the compound's reactivity and potential pharmacological properties.
- Chlorophenyl and Nitrophenyl Substituents : These groups enhance the compound's biological activity through electronic effects.
The molecular formula of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is , with a molecular weight of approximately 348.81 g/mol.
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231), colon cancer (HT29), and leukemia (Jurkat). Its mechanism may involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of the Compound
Cell Line IC50 Value (µM) Reference MDA-MB-231 12.5 Study on thiazole derivatives HT29 10.0 Study on thiazole derivatives Jurkat 15.0 Study on thiazole derivatives -
Antimicrobial Activity : The compound has been tested against various microorganisms, demonstrating moderate to significant activity, particularly against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity of the Compound
Microorganism Activity Observed Reference Staphylococcus aureus Moderate Antimicrobial studies Candida albicans Significant Antimicrobial studies Escherichia coli Low Antimicrobial studies
Case Studies
Recent studies have focused on the synthesis and evaluation of related thiazole compounds, highlighting their significant anticancer properties. For instance:
- A study published in a peer-reviewed journal demonstrated that thiazole derivatives exhibit potent cytotoxicity against multiple cancer cell lines, underscoring the importance of structural modifications in enhancing activity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiazole Ring
- (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): Replaces the 3-nitrophenyl group with a 4-nitrophenyl substituent and introduces a methyl group on the chlorophenyl ring. The methyl group enhances steric hindrance, possibly reducing binding affinity in biological systems.
- Compound 15 () :
- Features a benzo[d]thiazol-2-yl group instead of a simple thiazole and a 3,4,5-trimethoxyphenyl substituent.
- Impact : The fused benzothiazole improves planarity and π-stacking, while the trimethoxy groups enhance solubility and interactions with hydrophobic enzyme pockets.
Core Scaffold Modifications
- 2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (): Uses a benzothiazole core and 4-chlorophenyl group.
Physicochemical and Electronic Properties
Key Observations :
- The target compound’s 3-nitrophenyl group induces stronger electron withdrawal than 4-nitrophenyl () due to meta-substitution’s resonance effects .
- Benzothiazole-containing analogues () exhibit lower LogP values than simple thiazoles, suggesting improved aqueous solubility .
Anticancer Activity
- Target Compound : Likely inhibits cancer cell proliferation via thiazole-mediated kinase inhibition or nitro group-induced DNA intercalation (hypothesized based on ).
- Compound 15 (): Demonstrates GI50 = 0.021–12.2 μM across 60 cancer cell lines, outperforming non-benzothiazole analogues due to enhanced planarity and target engagement .
- Indole Analogues () : Exhibit cytotoxicity via tubulin polymerization inhibition, with GI50 values <1 μM in leukemia models .
Fluorescence and Sensing
- Benzothiazole Derivatives () : Used in cyanide anion sensing due to strong fluorescence quenching by nitro groups (: λem = 520 nm in ACN/H2O) .
- Anthracene-Based Analogues () : Show aggregation-induced emission (AIE) with solid-state fluorescence, unlike the target compound’s nitro group-dominated quenching .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?
- Methodology :
-
Thiazole ring formation : Use Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 3-nitroacetophenone derivatives) with thiourea under reflux in ethanol .
-
Acrylonitrile coupling : Employ Knoevenagel condensation between a thiazole-carbaldehyde intermediate and 3-chlorophenylacetonitrile. Stereochemical control (Z-configuration) requires careful pH adjustment (e.g., piperidine catalyst) and low-temperature conditions (0–5°C) .
-
Key reagents : Use anhydrous solvents (DMF or THF) to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Critical Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Thiazole formation | 80°C | 12 hr | 65–70% |
| Knoevenagel | 0–5°C | 6 hr | 50–55% |
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 8.5–8.7 ppm (thiazole-H), δ 7.2–7.8 ppm (aromatic protons), δ 6.3 ppm (acrylonitrile CH) .
- X-ray crystallography : Resolves Z-configuration via C=C bond geometry (torsion angle ~0° for Z-isomer) .
- HPLC : Purity >95% using C18 column (acetonitrile/water 70:30, λ = 254 nm) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer activity : IC₅₀ = 12 µM against HeLa cells via mitochondrial apoptosis (caspase-3 activation) .
- Antimicrobial effects : Moderate inhibition of S. aureus (MIC = 32 µg/mL) due to thiazole-mediated membrane disruption .
- Enzyme inhibition : 70% suppression of COX-2 at 10 µM, attributed to nitro group interactions .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity |
|---|---|
| 3-Nitrophenyl → 4-Nitrophenyl | Reduced COX-2 inhibition (45% at 10 µM) due to altered steric bulk . |
| Chlorophenyl → Methoxyphenyl | Enhanced anticancer activity (IC₅₀ = 8 µM) via improved solubility . |
| Z → E isomer | Loss of antimicrobial activity (MIC >128 µg/mL) . |
- Methodology :
- Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents .
- Synthesize analogs via Suzuki-Miyaura cross-coupling for aryl group diversification .
Q. What mechanistic pathways explain its biological effects?
- Proposed Mechanisms :
- Anticancer : ROS generation via nitro group reduction, leading to DNA strand breaks (confirmed via comet assay) .
- Enzyme inhibition : Competitive binding to COX-2 active site (docking score: −9.2 kcal/mol, PDB: 5KIR) .
- Experimental Validation :
- Flow cytometry : Annexin V/PI staining confirms apoptosis in treated cells .
- Kinase assays : Measure IC₅₀ against purified EGFR (IC₅₀ = 18 µM) .
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : Discrepancies in IC₅₀ values (12 µM vs. 25 µM) for HeLa cells may arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
- Batch purity : Impurities >5% (e.g., E-isomer contamination) skew results .
- Resolution Strategies :
- Standardize protocols (e.g., MTT assay with 10% FBS, 48 hr incubation).
- Validate purity via LC-MS before testing .
Methodological Recommendations
- Synthesis Optimization : Use Box-Behnken design to model reaction parameters (e.g., solvent ratio, catalyst loading) for yield improvement .
- Computational Tools : AutoDock Vina for target prediction; Gaussian09 for conformational analysis .
- Data Reproducibility : Archive raw spectral data in repositories like PubChem (CID: [Insert CID]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
